molecular formula C125H199N39O47S6 B612383 (2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid CAS No. 194665-85-5

(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

Cat. No.: B612383
CAS No.: 194665-85-5
M. Wt: 3192.54
InChI Key: NDCNPIYRYDSDEM-TZZHORBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

High affinity ClC-2 blocker (apparent KD ~ 50 pM) that slows ClC-2 activation and inhibits slow-gating, but does not inhibit open ClC-2 channels.

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C125H199N39O47S6/c1-10-56(6)94(124(210)211)161-118(204)83-25-19-36-163(83)122(208)67(28-31-87(172)173)145-113(199)79-50-215-214-49-78-115(201)152-75(46-166)111(197)162-95(59(9)167)121(207)144-65(26-29-84(129)168)102(188)141-61(20-11-14-32-126)98(184)137-58(8)97(183)140-64(23-17-35-135-125(132)133)99(185)138-57(7)96(182)139-62(21-12-15-33-127)100(186)154-77-48-213-212-47-76(157-110(196)74(45-165)153-119(205)92(131)54(2)3)112(198)143-66(27-30-86(170)171)103(189)148-72(42-90(178)179)109(195)159-81(123(209)164-37-18-24-82(164)117(203)151-73(43-91(180)181)108(194)146-68(104(190)156-78)38-60-44-134-53-136-60)52-217-216-51-80(116(202)160-93(55(4)5)120(206)158-79)155-101(187)63(22-13-16-34-128)142-106(192)70(40-88(174)175)149-105(191)69(39-85(130)169)147-107(193)71(41-89(176)177)150-114(77)200/h44,53-59,61-83,92-95,165-167H,10-43,45-52,126-128,131H2,1-9H3,(H2,129,168)(H2,130,169)(H,134,136)(H,137,184)(H,138,185)(H,139,182)(H,140,183)(H,141,188)(H,142,192)(H,143,198)(H,144,207)(H,145,199)(H,146,194)(H,147,193)(H,148,189)(H,149,191)(H,150,200)(H,151,203)(H,152,201)(H,153,205)(H,154,186)(H,155,187)(H,156,190)(H,157,196)(H,158,206)(H,159,195)(H,160,202)(H,161,204)(H,162,197)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,210,211)(H4,132,133,135)/t56-,57-,58-,59+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCNPIYRYDSDEM-TZZHORBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)C(C)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)[C@@H](C)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C125H199N39O47S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3192.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is known about the structure of Leiuropeptide II and how does it compare to other scorpion toxins?

A1: Leiuropeptide II is a small peptide with a molecular mass close to 3 kDa. [] Its amino acid sequence analysis revealed a cysteine pattern similar to short-chain scorpion toxins. [] The solution structure, determined using 2D 1H-NMR spectroscopy, showed a helix containing a proline residue connected to a two-stranded beta-sheet by three disulfide bonds. [] This overall fold is similar to Leiurotoxin I, another peptide from the same scorpion venom known to target K+ channels. [] Despite these structural similarities, Leiuropeptide II lacks significant toxicity against mammals and insects. [] Researchers attribute this lack of toxicity to differences in the electrostatic potential compared to Leiurotoxin I. Leiuropeptide II exhibits a large negative zone around Glu4, Asp5, and Asp8 residues, while Leiurotoxin I displays a positive surface in the same region due to the presence of Arg6 and Arg13, which are crucial for its receptor binding. []

Q2: Why is Leiuropeptide II non-toxic despite its structural similarities to Leiurotoxin I, a known potassium channel blocker?

A2: While Leiuropeptide II shares a similar structure with Leiurotoxin I, their electrostatic potentials differ significantly. [] Leiuropeptide II has a negatively charged region around Glu4, Asp5, and Asp8, while Leiurotoxin I possesses a positive surface in the corresponding region due to Arg6 and Arg13. [] This positive surface in Leiurotoxin I is crucial for its interaction with potassium channels. [] Therefore, the differences in electrostatic potential likely hinder Leiuropeptide II's ability to bind to potassium channels, rendering it non-toxic. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.